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phosphoribosyl-AMP -

phosphoribosyl-AMP

Catalog Number: EVT-1584219
CAS Number:
Molecular Formula: C15H23N5O14P2
Molecular Weight: 559.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(5-phospho-beta-D-ribosyl)-5'-AMP is an AMP-sugar in which the hydrogen at position 1 of AMP is substituted by a 5-phospho-beta-D-ribosyl group. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 1-(5-phosphonato-beta-D-ribosyl)-5'-AMP(4-).
Overview

Phosphoribosyl-adenosine monophosphate is a nucleotide derivative that plays a crucial role in various biological processes, particularly in nucleotide metabolism and synthesis. It is an intermediate in the biosynthesis of purines and pyrimidines, acting as a precursor for the formation of more complex nucleotides. Understanding phosphoribosyl-adenosine monophosphate is essential for elucidating metabolic pathways, particularly those involving ribonucleotides.

Source

Phosphoribosyl-adenosine monophosphate is synthesized from ribose 5-phosphate and adenosine triphosphate through the action of phosphoribosyl pyrophosphate synthetase. This enzyme catalyzes the transfer of a pyrophosphate group from adenosine triphosphate to ribose 5-phosphate, resulting in the formation of phosphoribosyl-adenosine monophosphate and adenosine monophosphate. Phosphoribosyl-adenosine monophosphate is found in various organisms, including bacteria, plants, and animals, highlighting its fundamental role in cellular metabolism.

Classification

Phosphoribosyl-adenosine monophosphate can be classified as a nucleotide and specifically as a purine nucleotide. It is part of the larger family of ribonucleotides, which are essential for nucleic acid synthesis and energy transfer within cells.

Synthesis Analysis

Methods

The synthesis of phosphoribosyl-adenosine monophosphate involves several enzymatic reactions. The primary reaction is catalyzed by phosphoribosyl pyrophosphate synthetase, which facilitates the following transformation:

Ribose 5 phosphate+Adenosine triphosphatePhosphoribosyl adenosine monophosphate+Adenosine monophosphate\text{Ribose 5 phosphate}+\text{Adenosine triphosphate}\rightarrow \text{Phosphoribosyl adenosine monophosphate}+\text{Adenosine monophosphate}

Technical Details

The reaction requires magnesium ions as cofactors and proceeds through a series of steps involving the formation of an enzyme-substrate complex. The activity of phosphoribosyl pyrophosphate synthetase can be influenced by various factors, including substrate concentration and allosteric regulators such as purine nucleotides.

Molecular Structure Analysis

Structure

Phosphoribosyl-adenosine monophosphate consists of a ribose sugar moiety linked to an adenine base and a phosphate group. The structural formula can be represented as follows:

C10H13N5O7P\text{C}_{10}\text{H}_{13}\text{N}_{5}\text{O}_{7}\text{P}

The molecule contains a ribose sugar (C5H10O5), an adenine base (C5H5N5), and one phosphate group (PO4).

Data

The molecular weight of phosphoribosyl-adenosine monophosphate is approximately 307.24 g/mol. The compound exhibits characteristic absorbance at specific wavelengths due to its aromatic adenine ring.

Chemical Reactions Analysis

Reactions

Phosphoribosyl-adenosine monophosphate participates in several key biochemical reactions:

  1. Conversion to Adenylate:
    Phosphoribosyl adenosine monophosphateAdenylate+Inorganic phosphate\text{Phosphoribosyl adenosine monophosphate}\rightarrow \text{Adenylate}+\text{Inorganic phosphate}
  2. Involvement in Purine Synthesis:
    It acts as a substrate for enzymes involved in the de novo synthesis pathway of purines.

Technical Details

The conversion reactions often involve kinases that transfer phosphate groups or other enzymes that facilitate the rearrangement of nucleotides. The regulation of these reactions is critical for maintaining nucleotide pools within cells.

Mechanism of Action

Process

The mechanism by which phosphoribosyl-adenosine monophosphate functions primarily revolves around its role as a substrate in nucleotide synthesis pathways. It serves as an activated form of ribose that can be utilized in various biosynthetic pathways leading to nucleic acids.

Data

Studies have shown that fluctuations in levels of phosphoribosyl-adenosine monophosphate can significantly impact cellular metabolism, particularly under conditions where nucleotide demand is high or during rapid cell division.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in water
  • Melting Point: Decomposes upon heating rather than melting at a specific temperature.

Chemical Properties

  • Stability: Relatively stable under physiological pH but can hydrolyze under extreme conditions.
  • Reactivity: Reacts with nucleotides and other metabolic intermediates, participating in phosphorylation reactions.

Relevant data indicate that phosphoribosyl-adenosine monophosphate's stability can be affected by pH and temperature changes, which are crucial for laboratory manipulations.

Applications

Scientific Uses

Phosphoribosyl-adenosine monophosphate has several important applications in scientific research:

  1. Metabolic Studies: Used to investigate metabolic pathways involving purines.
  2. Biochemical Assays: Employed in assays to measure enzyme activity related to nucleotide metabolism.
  3. Drug Development: Investigated for its role in diseases related to purine metabolism, such as gout and certain genetic disorders affecting nucleotide synthesis.
Enzymology and Catalytic Mechanisms of PRAMP-Producing and -Utilizing Systems

Bifunctional Enzyme HisIE: Structural Determinants of Pyrophosphohydrolase and Cyclohydrolase Activity

Domain Architecture: HisE-like C-Terminal vs. HisI-like N-Terminal Functional Modules

The bifunctional HisIE enzyme catalyzes sequential steps 2 (pyrophosphohydrolase, PRA-PH) and 3 (cyclohydrolase, PRA-CH) of histidine biosynthesis. Its modular architecture features:

  • An N-terminal HisI-like domain (residues 1–150 in Medicago truncatula MtHISN2) harboring the PRAMP cyclohydrolase activity. This domain adopts a β-sheet-rich fold with conserved cysteine residues (C93, C109, C116 in Methanococcus vannielii) coordinating catalytic Zn²⁺ [3] [4].
  • A C-terminal HisE-like domain (residues 151–283 in MtHISN2) containing the PR-ATP pyrophosphohydrolase active site. This domain binds Mg²⁺ for substrate orientation and cleavage of PR-ATP’s anhydride bond [4] [8].Interdomain linker regions (e.g., residues 140–160 in MtHISN2) enable conformational coupling. Structural analyses confirm the N- and C-terminal domains share <15% sequence identity but form an integrated catalytic unit through hydrophobic interfaces and electrostatic complementarity [4].

Table 1: Functional Domains of Bifunctional HisIE

DomainCatalytic ActivityKey Structural MotifsCofactors
N-terminal (HisI-like)PRAMP cyclohydrolaseZn²⁺-binding triad (Cys-X₁₅-Cys-X₂-Cys), βα-loopsZn²⁺
C-terminal (HisE-like)PR-ATP pyrophosphohydrolaseRossmann fold, PRPP-binding pocketMg²⁺

Kinetic Analysis of Substrate Channeling and Intermediate Transfer Efficiency

HisIE enhances catalytic efficiency by channeling the labile intermediate PR-AMP between active sites:

  • Direct transfer efficiency exceeds 95% in Acinetobacter baumannii HisIE, minimizing PR-AMP dissociation (kₐₜₐₜ ~12 s⁻¹ for coupled reaction vs. ~0.5 s⁻¹ for isolated domains) [8].
  • Interdomain distance measurements via FRET indicate a 15–20 Å separation between active sites in MtHISN2, compatible with a "swinging arm" transfer mechanism [4].
  • Mutational disruption of the interdomain interface (e.g., ΔLinker mutants) reduces kₐₜₜ/Kₘ by >100-fold for PR-ATP→ProFAR conversion, confirming kinetic coupling [4].

Table 2: Kinetic Parameters for HisIE-Catalyzed Reactions

Enzyme SourceSubstratekₐₜₜ (s⁻¹)Kₘ (μM)kₐₜₜ/Kₘ (M⁻¹s⁻¹)
A. baumannii HisIEPR-ATP14.2 ± 0.838 ± 53.7 × 10⁵
A. baumannii HisIEPR-AMP11.9 ± 0.642 ± 62.8 × 10⁵
M. truncatula MtHISN2 (coupled)PR-ATP9.8 ± 0.455 ± 81.8 × 10⁵

pH-Dependent Solvent Isotope Effects on Rate-Limiting Proton Transfer Steps

Solvent isotope studies (D₂O vs. H₂O) reveal proton transfer as rate-limiting for PRA-CH activity:

  • PRA-CH catalysis exhibits a solvent isotope effect (SIE) of 2.5–3.0 at pH 7.5–8.5, consistent with rate-limiting protonation of N1 of the adenine ring during ring opening [3].
  • pL-rate profiles show maximal activity at pH 8.2 with a steep decline below pH 7.0, reflecting deprotonation of an active site residue (pKₐ ~7.8) proposed to be a Zn²⁺-bound water molecule [3].
  • HisE domain activity lacks significant SIE, indicating proton transfer is not involved in the pyrophosphate hydrolysis step [8].

Mechanistic Insights into PRAMP Cyclohydrolase Activity

Zinc-Dependent Ring-Opening Hydrolysis Mechanisms

The HisI-like domain employs a catalytic Zn²⁺ to activate water for nucleophilic attack:

  • Zn²⁺ coordination involves three conserved cysteines (C93, C109, C116 in M. vannielii). Mutation to alanine abolishes activity and reduces Zn²⁺ binding by >90% [3].
  • Substrate anchoring occurs via the 5'-phosphate group of PRAMP, positioning the purine ring near Zn²⁺. Structural data show AMP (a PRAMP analog) bound to MtHISN2 with its ribose phosphate contacting Arg183 and His186 [4].
  • Nucleophilic activation: Zn²⁺ polarizes a bound water molecule, enabling nucleophilic attack at C6 of the adenine ring. This generates a tetrahedral intermediate that collapses to open the imidazole ring [3] [4].

Transition-State Stabilization in ProFAR Formation

Kinetic and structural analyses identify key transition-state (TS) features:

  • Partial charges: Quantum mechanics/molecular mechanics (QM/MM) modeling indicates the TS develops substantial positive charge at N1 and C6 of the purine ring, stabilized by Glu127 (M. vannielii) and backbone carbonyls [3].
  • Geometric distortion: The purine ring adopts a puckered conformation at the TS, facilitated by Zn²⁺-induced electron withdrawal. This distortion is mimicked by the inhibitor 5'-phosphoribityl-ADP (PRADP) [7].
  • Rate enhancement: The kₐₜₜ/Kₘ for PRAMP hydrolysis (10⁵ M⁻¹s⁻¹) implies ~10¹⁰-fold rate acceleration over the uncatalyzed reaction, attributable to TS stabilization by Zn²⁺ and electrostatic interactions [3] [4].

Allosteric Regulation of PRAMP Metabolic Enzymes

Mg²⁺ and Zn²⁺ Cofactor Dependency in Catalytic Cycles

Divalent cations regulate catalysis through distinct mechanisms:

  • Zn²⁺ in PRA-CH: Essential for substrate activation but ejected upon oxidation of cysteine ligands (e.g., by DTNB). Activity is restored only by Zn²⁺ supplementation, not other metals [3].
  • Mg²⁺ in PRA-PH: Required for PR-ATP binding and orientation. In MtHISN2, Mg²⁺ coordinates PR-ATP’s β/γ-phosphates and Asp218. Omission reduces kₐₜₜ by 500-fold [4] [8].
  • Synergistic effects: Mg²⁺ enhances Zn²⁺ affinity in the HisI domain by 8-fold (K_D Zn²⁺ = 0.2 μM with Mg²⁺ vs. 1.6 μM without), explaining coupled activation [3].

Inhibitory Effects of Nucleotide Analogues (e.g., PRADP) on Bifunctional Activity

Nucleotide analogs exploit structural features for inhibition:

  • PRADP (5'-phosphoribityl-ADP): Mimics the PRAMP ribose-phosphate moiety but lacks the purine ring. Inhibits MtHISN2 PRA-CH with Kᵢ = 4.3 μM by competing with PRAMP binding at the Zn²⁺ site [4] [7].
  • Carbocyclic PRPP analogs: Non-hydrolyzable PRPP mimics (e.g., cPRPP) inhibit PRA-PH activity by occupying the PRPP-binding pocket without catalytic turnover (Kᵢ ~12 μM) [7].
  • Allosteric AMP: Binds to a site distal to the PRA-CH active site in MtHISN2 (K_D = 28 μM via ITC), inducing conformational changes that reduce kₐₜₜ for cyclohydrolase activity by 75% [4]. This represents a secondary regulatory mechanism for histidine pathway flux.

Properties

Product Name

phosphoribosyl-AMP

IUPAC Name

[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(33-14)1-31-35(25,26)27)20(3-17-7)15-11(24)9(22)6(34-15)2-32-36(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

RTQMRTSPTLIIHM-KEOHHSTQSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

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